molecular formula C24H28N2O3S2 B4837671 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4837671
M. Wt: 456.6 g/mol
InChI Key: LDERLBFMXVUGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a benzothieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by a 4-ethoxyphenyl substituent at position 3 and a 3,3-dimethyl-2-oxobutylsulfanyl group at position 2. Its molecular formula is C₂₄H₂₇N₂O₃S₂, with a molecular weight of 455.6 g/mol (estimated). The fused bicyclic core (benzothieno-pyrimidinone) provides structural rigidity, while the ethoxy group and sulfanyl side chain modulate electronic and steric properties, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-5-29-16-12-10-15(11-13-16)26-22(28)20-17-8-6-7-9-18(17)31-21(20)25-23(26)30-14-19(27)24(2,3)4/h10-13H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERLBFMXVUGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C(C)(C)C)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the ethoxyphenyl and dimethyl-oxobutyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its thieno-pyrimidinone framework is associated with various pharmacological activities:

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. Research indicates that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : There is emerging evidence that thieno-pyrimidinones exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics.

Neurological Research

The compound may have implications in neurological studies due to its ability to interact with neurotransmitter systems:

  • CNS Activity : Some derivatives of thieno-pyrimidines have been reported to exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Anti-inflammatory Applications

Research has indicated that compounds with similar scaffolds possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines can be crucial for developing treatments for chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thieno-pyrimidinones exhibited significant cytotoxic effects on human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

CompoundIC50 (µM)Mechanism of Action
Thieno-pyrimidinone A5.4Apoptosis induction
Thieno-pyrimidinone B3.2Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of thieno-pyrimidinones against Staphylococcus aureus and Escherichia coli. The study found that modifications at the ethoxyphenyl position significantly enhanced antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound X12 µg/mLS. aureus
Compound Y8 µg/mLE. coli

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothieno[2,3-d]pyrimidinone scaffold is versatile, with modifications at positions 2 and 3 yielding diverse biological activities. Below is a comparative analysis of structurally analogous compounds (Table 1) and their functional implications.

Table 1: Structural and Functional Comparison of Benzothieno[2,3-d]pyrimidinone Derivatives

Compound Name R₁ (Position 3) R₂ (Position 2) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 4-ethoxyphenyl 3,3-dimethyl-2-oxobutylsulfanyl C₂₄H₂₇N₂O₃S₂ 455.6 N/A (structural focus)
3-(4-Methoxyphenyl)-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl] analog 4-methoxyphenyl 3,3-dimethyl-2-oxobutylsulfanyl C₂₃H₂₆N₂O₃S₂ 442.59 Reduced lipophilicity vs. ethoxy analog
3-(4-Methoxyphenyl)-2-[(3-(trifluoromethyl)benzyl)sulfanyl] analog 4-methoxyphenyl 3-(trifluoromethyl)benzylsulfanyl C₂₄H₂₀F₃N₂O₂S₂ 522.55 Enhanced electron-withdrawing effects
3-(4-Chlorophenyl)-2-[2-(4-bromophenyl)-2-oxoethylsulfanyl] analog (CID 3858202) 4-chlorophenyl 2-(4-bromophenyl)-2-oxoethylsulfanyl C₂₄H₁₈BrClN₂O₂S₂ 588.84 Persister cell resuscitation via RluD
3-Amino-2-[[3-(4-(2-methoxyphenyl)piperazinyl)propyl]thio] analog (Compound 70) 3-amino Piperazinylpropylsulfanyl C₂₄H₂₉N₇O₂S₂ 543.7 High 5-HT1A affinity (IC₅₀ = 0.3 nM)
4-(3-Hydroxyphenylthio)-octahydro-benzothieno-pyrimidoazepine (Compound 7f) N/A (fused core) 3-hydroxyphenylthio C₂₃H₂₃N₃O₃S₂ 477.6 Potent 17β-HSD1 inhibitor (94% at 0.1 µM)

Key Structural and Functional Insights

Ethoxy’s longer alkyl chain slows oxidative metabolism, improving metabolic stability. Halogenated analogs (e.g., 4-chlorophenyl in CID 3858202) introduce steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .

Sulfanyl Chain Modifications The 3,3-dimethyl-2-oxobutylsulfanyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to flexible chains (e.g., piperazinylpropylsulfanyl in Compound 70) .

Biological Activity Correlations 5-HT1A Receptor Affinity: Amino substituents at position 3 (e.g., Compound 70) significantly boost receptor binding (IC₅₀ = 0.3 nM), suggesting the target compound’s ethoxy group may need complementary modifications for similar activity . Enzyme Inhibition: The 17β-HSD1 inhibitor 7f () demonstrates that bulky fused cores (e.g., octahydro-azepine) enhance selectivity, a design principle applicable to the target compound .

Synthetic Accessibility The target compound’s synthesis likely parallels methods for analogs in and , involving condensation of substituted thiols with halogenated pyrimidinones under basic conditions .

Biological Activity

The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , with CAS number 499125-29-0, is a member of the benzothieno-pyrimidine class of compounds. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzothieno-pyrimidine core. The molecular formula is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S, and it has a molecular weight of approximately 456.63 g/mol . The presence of the sulfanyl group and various substituents contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight456.63 g/mol
CAS Number499125-29-0

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL .

Antitumor Activity

The antitumor potential of benzothieno-pyrimidine derivatives has been highlighted in various studies. For example, certain compounds have demonstrated moderate inhibitory effects on cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) . These findings suggest that the compound may possess similar antitumor properties.

Neuroprotective Effects

Research into related compounds has shown neuroprotective effects in models of ischemia/reperfusion injury. Compounds from this class have been evaluated for their ability to scavenge reactive oxygen species (ROS), indicating potential therapeutic applications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that modifications in the substituents significantly influence biological activity. For instance, variations in the ethoxy group or the sulfanyl moiety can enhance or diminish activity against specific targets .

Table 2: Structure-Activity Relationship Insights

SubstituentBiological Activity
Ethoxy GroupEnhances solubility
Sulfanyl GroupCritical for activity
Dimethyl GroupInfluences potency

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothieno-pyrimidine derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The results showed that modifications at the 4-position of the phenyl ring significantly increased antibacterial activity .

Case Study 2: Antitumor Screening

In another investigation, a series of synthesized derivatives were screened for antitumor activity against several cancer cell lines. Compounds exhibiting substitutions at both the benzothieno and pyrimidine rings showed promising results with IC50 values ranging from 10 to 30 µM .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thioether formation and cyclization. Key parameters include:

  • Temperature control : Maintaining 60–80°C during nucleophilic substitution at the 2-position to minimize by-products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl group incorporation .
  • Catalyst use : Employing mild bases (e.g., K₂CO₃) to avoid decomposition of the 4-ethoxyphenyl substituent .
    • Validation : Monitor intermediates via TLC and characterize final products using HPLC (>95% purity threshold) .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves the fused bicyclic system and confirms the stereochemistry of the tetrahydrobenzothieno scaffold .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, sulfanyl protons at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 493.6) .

Q. How should researchers design initial biological screening assays for antimicrobial activity?

  • Methodological Answer :

  • Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC ≤ 16 µg/mL indicates potency) .
  • Controls : Compare to structurally related derivatives (e.g., Schiff base analogs) to establish baseline activity .
  • Data interpretation : Correlate substituent effects (e.g., 3,3-dimethyl-2-oxobutyl vs. pyridinylmethyl groups) with inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in anti-inflammatory vs. antimicrobial potency?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with variations at the 2-sulfanyl (e.g., replacing dimethylbutyl with benzodioxolmethyl) and 3-ethoxyphenyl positions .
  • Biological assays : Parallel testing in COX-2 inhibition (anti-inflammatory) and bacterial membrane disruption assays.
  • Data analysis : Use multivariate regression to identify substituent hydrophobicity and steric bulk as key drivers of divergent activity .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures of bacterial dihydrofolate reductase (DHFR) or COX-2 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding) .
  • Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address discrepancies in solubility and bioavailability data across analogs?

  • Methodological Answer :

  • Physicochemical profiling : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use Hansen solubility parameters .
  • Formulation strategies : Employ cyclodextrin inclusion complexes or nanoemulsions for derivatives with logP > 4 .
  • In vivo correlation : Compare pharmacokinetic profiles (Cₘₐₓ, AUC) in rodent models to in vitro solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.